molecular formula C21H24N2O B1298773 1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one CAS No. 6673-14-9

1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one

Cat. No. B1298773
CAS RN: 6673-14-9
M. Wt: 320.4 g/mol
InChI Key: JWTSVUUPJIIXTO-KAVGSWPWSA-N
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Description

1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one is a chemical compound with the molecular formula C21H24N2O . It has a molecular weight of 320.43 .


Molecular Structure Analysis

The molecular structure of 1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one includes a total of 49 bonds. There are 25 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aliphatic), and 2 tertiary amines (aromatic) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one include a molecular formula of C21H24N2O, an average mass of 320.428 Da, and a mono isotopic mass of 320.188873 Da .

Scientific Research Applications

Pharmacotherapeutics Applications of Chalcone Derivatives

Scientific Field

Medicinal Chemistry and Pharmacology

Summary of the Application

Chalcones have been well examined and demonstrated antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of the reactive α,β-unsaturated system in the chalcone’s rings showed different potential pharmacological properties, including inhibitory activity on enzymes, anticancer, anti-inflammatory, antibacterial, antifungal, antimalarial, antiprotozoal, and anti-filarial activity .

Methods of Application

Changing the structure by adding substituent groups to the aromatic ring can increase potency, reduce toxicity, and broaden pharmacological action .

Results or Outcomes

Several chalcone compounds can inhibit diverse targets of antibiotic-resistance development pathways; therefore, they overcome resistance, and bacteria become susceptible to antibacterial compounds .

Functionalization of Natural Phenols

Scientific Field

Biochemistry and Pharmacology

Summary of the Application

Natural phenols, mainly of vegetable origin, are receiving increasing attention, as insight into their biological activity increases . Studies were aimed at breeding plants able to increase the content of bioactive phenols .

Methods of Application

Functionalization of the most abundant naturally occurring monophenols, diphenols, lipidic phenols, phenolic acids, polyphenols and curcumin derivatives is explored .

Results or Outcomes

1,11-diphenyl-1,3,8,10-undecatetraene-5,7-dione and 1,7-bis(4′-dimethylaminophenyl)-1,6-heptadienyl-3,5-dione presented promising characteristics in terms of generating reactive oxygen species and, therefore, of efficacy in photodynamic therapy .

Synthesis Method of Chalcone Derivatives

Scientific Field

Organic Chemistry

Summary of the Application

A different synthesis method to produce the α,β-unsaturated carbonyl system that does not require condensation reaction offers more direct response with fewer vigor conditions, a cheaper cost of reactants, a more straightforward operating system, and a higher yield of products .

Methods of Application

The synthesis method involves adding substituent groups to the aromatic ring .

Results or Outcomes

This method can increase potency, reduce toxicity, and broaden pharmacological action .

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of 1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one .

properties

IUPAC Name

(1E,4E)-1,5-bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c1-22(2)19-11-5-17(6-12-19)9-15-21(24)16-10-18-7-13-20(14-8-18)23(3)4/h5-16H,1-4H3/b15-9+,16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTSVUUPJIIXTO-KAVGSWPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one

CAS RN

6673-14-9, 98303-49-2
Record name NSC156579
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans,trans-Bis[4-(dimethylamino)benzylidene]acetone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Rushendran, C Vellapandian, I Kaliappan - 2023 - researchsquare.com
Objective Chronic migraine (CM) is characterised by unilateral/bilateral pulsatile headaches at least 15 days per month. Central sensitization can be demonstrated by a prolonged …
Number of citations: 2 www.researchsquare.com
WM Weber, LA Hunsaker, AM Gonzales… - Biochemical …, 2006 - Elsevier
The activator protein-1 (AP-1) family of transcription factors, including the most common member c-Jun-c-Fos, participates in regulation of expression of numerous genes involved in …
Number of citations: 95 www.sciencedirect.com
S Aggarwal, H Ichikawa, Y Takada, SK Sandur… - Molecular …, 2006 - ASPET
Curcumin (diferuloylmethane), an anti-inflammatory agent used in traditional medicine, has been shown to suppress cellular transformation, proliferation, invasion, angiogenesis, and …
Number of citations: 691 molpharm.aspetjournals.org
MS Furness, TP Robinson, T Ehlers… - Current …, 2005 - ingentaconnect.com
Cancer is a general term used to describe many disease states, each of which are characterized by abnormal cell proliferation. The causes which bring about this abnormal cellular …
Number of citations: 64 www.ingentaconnect.com

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